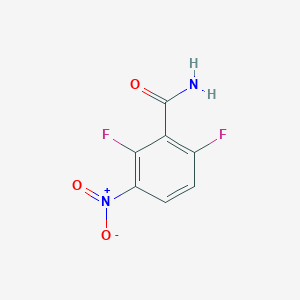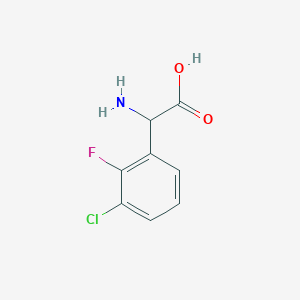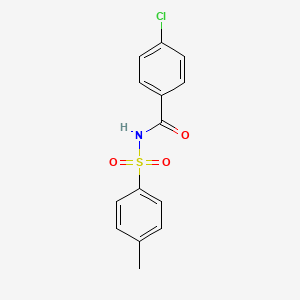![molecular formula C16H20BrNO2 B2682472 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide CAS No. 2097889-68-2](/img/structure/B2682472.png)
3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide is an organic compound characterized by the presence of a bromophenyl group, a hydroxycyclohexenyl moiety, and a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide typically involves several key steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with an appropriate amine to form the amide bond.
Cyclohexenyl Introduction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: 3-(2-bromophenyl)-N-[(1-oxocyclohex-2-en-1-yl)methyl]propanamide.
Reduction: 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the hydroxycyclohexenyl moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
- 3-(2-Fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
- 3-(2-Iodophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
Comparison
Compared to its analogs, 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger and more specific interactions with biological targets.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-7-3-2-6-13(14)8-9-15(19)18-12-16(20)10-4-1-5-11-16/h2-4,6-7,10,20H,1,5,8-9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWLWBKXJCOGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)



![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2682395.png)


![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682399.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2682401.png)
![2-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2682404.png)
![N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2682406.png)


